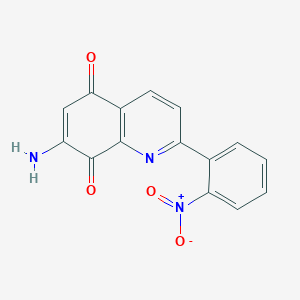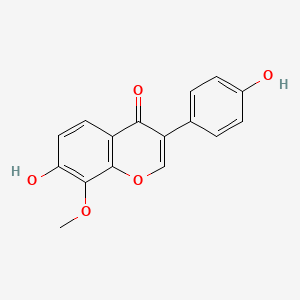
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one is a naturally occurring compound belonging to the class of flavonoids. It is structurally characterized by a chromen-4-one backbone with hydroxyl and methoxy substituents. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate coumarin, which is then hydroxylated and methoxylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological effects of 7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, a structurally similar isoflavone with estrogenic activity.
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness
7-Hydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one is unique due to the presence of the methoxy group at the 8-position, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar flavonoids and may contribute to its specific pharmacological properties.
Properties
CAS No. |
915410-17-2 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-13(18)7-6-11-14(19)12(8-21-15(11)16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 |
InChI Key |
UBLJWIMJOYYSCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



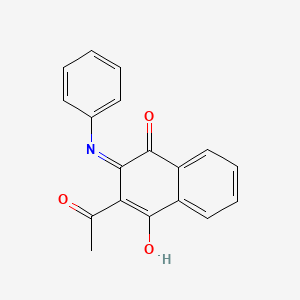

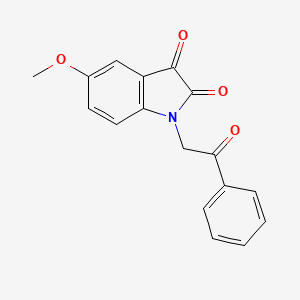
![8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol](/img/structure/B11837849.png)
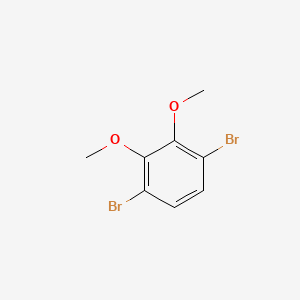
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)

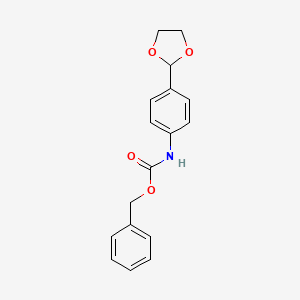
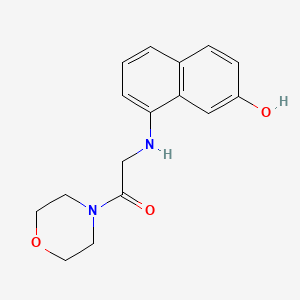
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)


